An In-depth Technical Guide to 2-(Carboxymethyl)-5-iodobenzoic Acid: Chemical Properties and Molecular Structure
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-(Carboxymethyl)-5-iodobenzoic acid. Introduction 2-(Carboxymethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 2-(Carboxymethyl)-5-iodobenzoic acid.
Introduction
2-(Carboxymethyl)-5-iodobenzoic acid is an aromatic carboxylic acid derivative characterized by a benzoic acid backbone substituted with a carboxymethyl group at the 2-position and an iodine atom at the 5-position. This molecule holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. The presence of two carboxylic acid moieties and a reactive iodine atom on a rigid benzene ring provides a unique scaffold for the synthesis of more complex molecules and for the investigation of novel chemical properties.
The strategic placement of the functional groups influences the molecule's overall polarity, acidity, and reactivity. The iodine atom, in particular, serves as a versatile handle for various organic transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a detailed overview of the known chemical properties, molecular structure, and potential applications of 2-(Carboxymethyl)-5-iodobenzoic acid, offering valuable insights for professionals engaged in research and development.
Molecular Structure and Chemical Properties
The molecular structure of 2-(Carboxymethyl)-5-iodobenzoic acid dictates its chemical behavior. The benzene ring provides a stable, planar core. The two carboxylic acid groups, one directly attached to the ring and the other on the methyl substituent, are acidic and can participate in a variety of reactions, including esterification, amidation, and salt formation. The iodine atom at the 5-position introduces a site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Key Physicochemical Properties
Property
Value (for related compounds)
Source
Molecular Formula
C9H7IO4
N/A
Molecular Weight
306.05 g/mol
N/A
Appearance
Expected to be a solid
N/A
Melting Point
Varies depending on the specific isomer and substituents. For example, 2-iodobenzoic acid has a melting point of 162 °C.
Expected to have some solubility in polar organic solvents and aqueous base.
N/A
Spectroscopic Characterization
The structural elucidation of 2-(Carboxymethyl)-5-iodobenzoic acid would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, including the two carbonyl carbons of the carboxylic acids, the aromatic carbons, and the methylene carbon.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[2] A strong, sharp absorption band around 1700 cm⁻¹ would indicate the C=O stretching of the carbonyl groups.[2][3]
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[4][5]
Synthesis and Reactivity
While a specific, documented synthesis for 2-(Carboxymethyl)-5-iodobenzoic acid is not widely reported, a plausible synthetic route could be envisioned starting from commercially available precursors. For instance, one could potentially start with an appropriately substituted toluene derivative and perform a series of reactions including iodination, oxidation of the methyl group to a carboxylic acid, and introduction of the carboxymethyl group.
The reactivity of 2-(Carboxymethyl)-5-iodobenzoic acid is governed by its functional groups:
Carboxylic Acids: Both carboxyl groups can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation. The relative reactivity of the two carboxyl groups might differ due to their electronic and steric environments.
Iodine Atom: The iodine atom is a key functional group for further molecular elaboration. It can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[6] This reactivity makes 2-(Carboxymethyl)-5-iodobenzoic acid a potentially valuable building block in the synthesis of complex organic molecules.
Potential Applications in Drug Development and Materials Science
The unique structural features of 2-(Carboxymethyl)-5-iodobenzoic acid suggest its potential utility in several areas of research and development.
Medicinal Chemistry
Iodinated aromatic compounds are important scaffolds in drug discovery.[7][8][9] The iodine atom can serve as a handle for the introduction of various functionalities to modulate the pharmacological properties of a lead compound. Furthermore, the di-acid nature of the molecule could be exploited to improve solubility or to target specific biological receptors. The overall structure could serve as a fragment for the design of novel therapeutic agents.
Workflow for Investigating a Novel Iodinated Benzoic Acid Derivative in Drug Discovery
Caption: A logical workflow for the synthesis and evaluation of novel compounds.
Materials Science
The rigid aromatic core and the presence of two carboxylic acid groups make 2-(Carboxymethyl)-5-iodobenzoic acid a potential monomer for the synthesis of novel polymers, such as polyesters and polyamides. The incorporation of the heavy iodine atom could impart unique properties to these materials, such as increased refractive index or enhanced X-ray absorption.
Conclusion
2-(Carboxymethyl)-5-iodobenzoic acid represents a molecule with significant untapped potential. Its unique combination of a di-acid functionality and a reactive iodine atom on a stable aromatic platform makes it an attractive target for synthesis and further investigation. While detailed experimental data for this specific compound is sparse in the public domain, the known chemistry of related iodinated benzoic acids provides a strong foundation for predicting its reactivity and exploring its applications. For researchers in drug discovery and materials science, this molecule offers a versatile scaffold for the creation of novel and functional chemical entities. Further research into the synthesis and characterization of 2-(Carboxymethyl)-5-iodobenzoic acid is warranted to fully unlock its potential.
References
PubChem. 2-Iodo-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]
Chegg. NMR and IR of 2-iodobenzoic acid? Chegg Inc. [Link]
Protheragen. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. [Link]
PubChem. 2-Iodobenzoic acid. National Center for Biotechnology Information. [Link]
SIELC. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. [Link]
PrepChem. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]
Togo, H. et al. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. [Link]
National Institute of Standards and Technology. Benzoic acid, 2-iodo-. NIST Chemistry WebBook. [Link]
Zhdankin, V. V. et al. 2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity of new, powerful hypervalent iodine(v) oxidants. Chemical Communications. [Link]
European Patent Office. METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID. [Link]
pKa values and ionization behavior of 2-(Carboxymethyl)-5-iodobenzoic acid
An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-(Carboxymethyl)-5-iodobenzoic acid Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-(Carboxymethyl)-5-iodobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This property profoundly influences a compound's solubility, lipophilicity, membrane permeability, and target binding affinity, making its accurate determination essential in drug discovery and development.[1] This guide provides a comprehensive technical overview of the ionization behavior of 2-(Carboxymethyl)-5-iodobenzoic acid, a dicarboxylic acid of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity based on molecular structure, present a detailed, field-proven protocol for its experimental pKa determination via potentiometric titration, and discuss the interpretation of the resulting data. This document is designed to serve as an authoritative resource for scientists seeking to understand and characterize the acid-base properties of this and similar molecules.
Introduction: The Significance of Ionization in Drug Development
2-(Carboxymethyl)-5-iodobenzoic acid is a disubstituted aromatic compound featuring two carboxylic acid functional groups. Its structure makes it a potentially valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The ionization state of any API is a pivotal determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] For instance, a drug's charge at the physiological pH of the gut (which varies from ~1.5 to 8.0) will dictate its ability to dissolve and be absorbed into the bloodstream.
As a dicarboxylic acid, 2-(Carboxymethyl)-5-iodobenzoic acid possesses two distinct pKa values, corresponding to the sequential deprotonation of its two acidic protons. A thorough understanding of these pKa values is therefore not a mere academic exercise but a fundamental prerequisite for rational drug design, enabling predictions of:
Aqueous Solubility: The ionized form of a molecule is typically more water-soluble than its neutral counterpart.
Lipophilicity and Permeability: The neutral form is generally more lipid-soluble and thus better able to permeate biological membranes via passive diffusion.
Formulation Strategy: Knowledge of pKa is crucial for developing stable and bioavailable dosage forms.
This guide provides the theoretical framework and practical methodology to fully characterize the ionization behavior of this molecule.
While direct experimental measurement is the gold standard, a robust theoretical analysis of the molecular structure allows for a strong prediction of a compound's acidic properties.
The Dicarboxylic Acid Nature
Dicarboxylic acids exhibit two distinct ionization constants, pKa1 and pKa2.[3]
pKa1: Corresponds to the loss of the first proton from the neutral molecule (H₂A) to form a monoanion (HA⁻).
pKa2: Corresponds to the loss of the second proton from the monoanion (HA⁻) to form a dianion (A²⁻).
A key principle is that pKa1 is always lower (more acidic) than pKa2 . After the first proton dissociates, the molecule carries a negative charge. Removing a second, positively charged proton from this negatively charged monoanion is electrostatically unfavorable, requiring more energy and thus occurring at a higher pH.[3][4]
Substituent Effects on Acidity
The acidity of each carboxylic group is modulated by the electronic effects of the other substituents on the benzene ring. The pKa of unsubstituted benzoic acid in water is approximately 4.20.[5][6]
Effect of the Iodine Atom: Halogens, including iodine, exert a strong electron-withdrawing inductive effect (-I).[7] This effect pulls electron density away from the carboxylate group, stabilizing the resulting conjugate base (the anion). This stabilization facilitates the release of the proton, thereby increasing the acidity and lowering the pKa value relative to unsubstituted benzoic acid.[2]
Effect of the Carboxymethyl Group (-CH₂COOH): This group also influences the acidity of the benzoic acid proton through an electron-withdrawing inductive effect (-I). Consequently, it is expected to increase the acidity of the benzoic acid moiety. Conversely, the benzoate group will influence the acidity of the acetic acid moiety.
Prediction:
pKa1: We can predict that the first proton to be lost will be from the benzoic acid group. Its acidity is enhanced by the strong -I effect of the iodine atom and the -I effect of the carboxymethyl group. Therefore, pKa1 is expected to be significantly lower than 4.20 .
pKa2: The second proton will be lost from the carboxymethyl group. Its acidity will be influenced by the negatively charged iodobenzoate group. This makes the second deprotonation less favorable. Therefore, pKa2 will be higher than pKa1 .
The following table provides context by comparing the pKa of benzoic acid to related substituted acids.
Note: pKa values are from various sources and are for illustrative purposes. The exact pKa of 2-Iodobenzoic acid can vary slightly based on experimental conditions.
Experimental Determination by Potentiometric Titration
Potentiometric titration remains the most accurate and reliable method for determining pKa values, especially for novel compounds.[8][9] It directly measures the change in hydrogen ion concentration (pH) as a function of the volume of added titrant.
Principle of the Method
The sample of 2-(Carboxymethyl)-5-iodobenzoic acid (a weak di-protic acid) is dissolved in a suitable solvent (typically water or a co-solvent mixture if solubility is low) and is titrated with a strong base of known concentration, such as sodium hydroxide (NaOH).[10] A pH electrode monitors the solution's pH throughout the titration. The resulting titration curve—a plot of pH versus the volume of NaOH added—shows two distinct buffer regions and two equivalence points. The pKa values are determined from the half-equivalence points, where the pH is equal to the pKa.[10]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating standard calibrations and controls to ensure data integrity.
0.1 M Sodium Hydroxide (NaOH), standardized volumetric solution
0.1 M Hydrochloric Acid (HCl), standardized volumetric solution
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
Potassium Chloride (KCl) for ionic strength adjustment
3.2.2 Instrumentation
Calibrated pH meter with a combination glass electrode, capable of 0.01 pH unit resolution
Automated titrator or a manual burette (Class A)
Magnetic stirrer and stir bar
Temperature probe or water bath to maintain constant temperature (e.g., 25 °C)
3.2.3 Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
3.2.4 Step-by-Step Procedure
Instrument Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa values (e.g., pH 4.01, 7.00, and 10.01).[10] Ensure the temperature of the buffers and the sample solution is constant.
Analyte Preparation: Accurately weigh a sample of 2-(Carboxymethyl)-5-iodobenzoic acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).[9] To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[10]
Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Begin stirring at a moderate speed. Immerse the calibrated pH electrode and the burette tip into the solution. Purge the solution with nitrogen for 5-10 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with pH readings.[8][10]
Titration Execution: Add the standardized 0.1 M NaOH titrant in small, precise increments. Record the pH and total volume of titrant added after each increment, allowing the pH reading to stabilize. Collect more data points in the regions where the pH is changing rapidly (near the equivalence points).
Data Analysis:
Plot the collected data as pH versus volume of NaOH added to generate the titration curve.
To accurately determine the two equivalence points (Vₑ₁ and Vₑ₂), plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot or the zero crossings of the second derivative plot correspond to the equivalence points.
The first half-equivalence point occurs at Vₑ₁ / 2. The pH at this volume is pKa1.
The second half-equivalence point occurs at (Vₑ₁ + Vₑ₂) / 2. The pH at this volume is pKa2.
Alternative Methodologies
While potentiometry is the reference method, other techniques are valuable, particularly in high-throughput screening or for samples with low solubility or purity.
UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorbance spectra.[8] Absorbance is measured at a fixed wavelength across a series of buffers with known pH values. A plot of absorbance vs. pH yields a sigmoidal curve from which the pKa can be determined.[11][12] It requires very little sample but necessitates a UV-active chromophore near the ionizing group.[8]
Capillary Electrophoresis (CE): CE separates molecules based on their charge and size. The electrophoretic mobility of an ionizable compound is dependent on its charge, which is a function of pH. By measuring the mobility in different pH buffers, a titration curve can be generated to determine the pKa.[13] This method is powerful as it requires minuscule amounts of sample and can handle impure samples because it is a separation technique.[1][13]
Data Interpretation and Species Distribution
The two pKa values derived from the titration curve define the ionization state of 2-(Carboxymethyl)-5-iodobenzoic acid across the entire pH range.
Ionization Equilibria
The stepwise dissociation can be visualized as follows:
Application Notes & Protocols for the Scalable Production of High-Purity 2-(Carboxymethyl)-5-iodobenzoic Acid
Abstract This technical guide provides a comprehensive framework for the scalable synthesis, purification, and analytical characterization of high-purity 2-(Carboxymethyl)-5-iodobenzoic acid. This molecule is a valuable...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the scalable synthesis, purification, and analytical characterization of high-purity 2-(Carboxymethyl)-5-iodobenzoic acid. This molecule is a valuable building block in pharmaceutical development, analogous to other functionalized benzoic acids used in medicinal chemistry.[1][2][3] The protocols detailed herein are designed for researchers, chemists, and process development scientists, emphasizing robust, scalable, and verifiable methodologies. The guide explains the fundamental principles behind key process decisions, from regioselective iodination to multi-step purification and rigorous quality control, ensuring a final product that meets stringent purity requirements.
Introduction: Strategic Importance
2-(Carboxymethyl)-5-iodobenzoic acid, also known as 5-iodohomophthalic acid, possesses three key functional groups: two carboxylic acids and an iodine atom. This trifunctional architecture makes it a versatile intermediate for constructing complex molecular scaffolds. The iodine atom, in particular, serves as a crucial handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse substituents. The carboxylic acid moieties provide sites for amide bond formation or other derivatizations. Achieving high purity (>99.5%) is paramount, as isomeric impurities, such as those arising from non-selective iodination, can introduce significant challenges in downstream applications and lead to difficult-to-remove byproducts in active pharmaceutical ingredient (API) synthesis.
Overall Production Workflow
The production of high-purity 2-(Carboxymethyl)-5-iodobenzoic acid is a multi-stage process that begins with the synthesis from a commercially available precursor, followed by isolation, purification, and comprehensive analysis. Each stage is critical for achieving the desired yield and purity at scale.
Figure 1: Overall workflow for the synthesis and purification of 2-(Carboxymethyl)-5-iodobenzoic acid.
Part I: Scalable Synthesis Protocol
Principle of Synthesis
The synthesis is based on the electrophilic aromatic iodination of 2-(carboxymethyl)benzoic acid. Direct iodination with molecular iodine (I₂) is slow because iodine is the least reactive halogen. Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species in situ.[4] This protocol adapts a robust method used for the iodination of structurally similar benzoic acids, such as o-toluic acid.[1][5][6]
The key challenge is achieving regioselectivity. The 2-(carboxymethyl)benzoic acid starting material has two deactivating, meta-directing groups. The carboxymethyl group (-CH₂COOH) is less deactivating than the directly-attached carboxyl group (-COOH). Therefore, electrophilic substitution is expected to occur at the positions para or ortho to the carboxymethyl group, and meta to the carboxyl group. The C5 position is para to the -CH₂COOH group and meta to the -COOH group, making it the most electronically favored and sterically accessible site for iodination.
Experimental Protocol: Iodination
Materials:
2-(Carboxymethyl)benzoic acid (Homophthalic acid)
Iodine (I₂)
Potassium persulfate (K₂S₂O₈)
Glacial Acetic Acid
Concentrated Sulfuric Acid (H₂SO₄)
Sodium sulfite (Na₂SO₃)
Deionized Water
Procedure:
Reaction Setup: In a suitable glass-lined reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge glacial acetic acid (4 L/kg of starting material), water (0.4 L/kg), and concentrated sulfuric acid (0.4 L/kg) under a nitrogen atmosphere.
Reagent Charging: To the stirred solvent mixture, add 2-(Carboxymethyl)benzoic acid (1.0 eq), potassium persulfate (1.1 eq), and finally iodine (0.45 eq). The use of slightly substoichiometric iodine helps to minimize the formation of di-iodinated byproducts.[1]
Reaction Execution: Slowly heat the reaction mixture to 70-80°C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<2% remaining). The deep purple color of the iodine will fade as it is consumed.
Quenching: Cool the reaction mixture to room temperature (15-25°C). In a separate vessel, prepare a 10% (w/v) aqueous solution of sodium sulfite. Slowly add the reaction mixture to the sodium sulfite solution with vigorous stirring to quench any unreacted iodine and persulfate.
Crude Product Isolation: The crude product will precipitate upon quenching and dilution. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
Filtration: Collect the crude solid by filtration (e.g., using a Nutsche filter-dryer). Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove residual acids and salts.
Drying: Dry the crude product under vacuum at 60-70°C to a constant weight. A preliminary HPLC analysis is recommended to assess the crude purity and guide the purification strategy.
Part II: High-Purity Purification
Principle of Purification
Recrystallization is the most effective and scalable method for purifying solid organic compounds like substituted benzoic acids.[7][8] The principle relies on the differential solubility of the desired product and its impurities in a specific solvent system at varying temperatures. An ideal solvent system will dissolve the crude product completely at an elevated temperature but will have very low solubility for the product at low temperatures, while impurities either remain in solution or are removed during a hot filtration step. For iodinated benzoic acid derivatives, a mixture of acetic acid and water has proven highly effective.[1][5][9]
Figure 2: Step-by-step workflow for the recrystallization of 2-(Carboxymethyl)-5-iodobenzoic acid.
Experimental Protocol: Recrystallization
Materials:
Crude 2-(Carboxymethyl)-5-iodobenzoic acid
Glacial Acetic Acid
Deionized Water
Procedure:
Solvent Preparation: Prepare a 70% (v/v) acetic acid in water solution.
Dissolution: In a clean, appropriately sized reactor, charge the crude product and add the 70% acetic acid/water solvent (approx. 4-5 L per kg of crude material).[5]
Heating: Heat the mixture with stirring to 90-100°C until all the solid has completely dissolved. If insoluble particulates are observed, a hot filtration step may be necessary.
Crystallization: Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature over several hours. Slow cooling is critical for the formation of large, well-defined crystals, which inherently exclude impurities more effectively.[8]
Maximizing Yield: Once the solution has reached room temperature and significant crystal formation is observed, further cool the slurry in an ice-water bath to 0-5°C and hold for at least 1 hour to maximize the product yield.[9]
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the filter cake sequentially with a small amount of cold 50% acetic acid/water, followed by a thorough wash with ice-cold deionized water to remove any residual acetic acid.[9]
Drying: Dry the final product in a vacuum oven at 70-80°C until a constant weight is achieved.
Part III: Quality Control and Purity Assessment
A multi-pronged analytical approach is essential to confirm the identity and purity of the final product. The combination of chromatography, spectroscopy, and physical property measurement provides a self-validating system of analysis.
Analytical Methodologies
Parameter
Method
Purpose
Typical Specification
Purity & Impurity Profile
High-Performance Liquid Chromatography (HPLC)
To quantify the main component and detect/quantify any impurities (e.g., starting material, regioisomers).
> 99.5% by area
Structural Confirmation
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
To confirm the chemical structure and regiochemistry of the iodine substituent.
Spectrum conforms to reference
Identity & Purity Check
Melting Point
A sharp melting point range is indicative of high purity.
To be determined experimentally
Residual Solvents
Gas Chromatography (GC) - Headspace
To quantify residual solvents from the synthesis and purification steps (e.g., acetic acid).
< 5000 ppm (ICH Q3C)
Protocol: Purity by HPLC
This method is adapted from standard protocols for analyzing benzoic acid derivatives.[10][11]
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Phosphoric Acid. The acid in the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.[12]
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Expected NMR Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet (or very broad signal) for the two acidic -COOH protons (typically >10 ppm).[13] The aromatic region should display three distinct signals consistent with a 1,2,4-trisubstituted benzene ring. The singlet for the -CH₂- protons would likely appear in the 3.5-4.0 ppm range.
¹³C NMR: The carbon NMR will show two distinct carbonyl carbon signals in the deshielded region (165-180 ppm).[13] The carbon atom bearing the iodine (C-I) will have a characteristic chemical shift, typically in the 90-100 ppm range.[14][15]
References
European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2.
Dynamit Nobel AG. (1978). Process for the purification of benzoic acid - US4092353A.
Alfa Chemistry.
Quora. (2022).
Conover, C. (1928). Purification of benzoic acid and its derivatives - US1686913A.
SIELC. (2018). Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. SIELC.
Unknown. Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Preparation and recovery method of 2-methyl-5-iodobenzoic acid - CN103539662A.
Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220.
Kita, Y. et al. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI.
F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - EP1853548 B1.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. BenchChem.
Chemia. (2023).
Tariq, M. et al. (2024). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes.
Kaur, H. et al. (2023).
BenchChem. (2025).
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
BenchChem. (2025).
Havasel, H. et al. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.
Havasel, H. et al. History of ortho-iodination of benzoic acid derivatives at a glance.
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
OHAUS Corporation. Recrystallization of Benzoic Acid.
U.S. Department of Agriculture. (1993). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service.
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
Application Note: Microwave-Assisted Functionalization of 2-(Carboxymethyl)-5-iodobenzoic Acid
The following Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value scaffold 2-(Carboxymethyl)-5-iodobenzoic acid (also known as 5-iodohomophthalic acid ). Thi...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-value scaffold 2-(Carboxymethyl)-5-iodobenzoic acid (also known as 5-iodohomophthalic acid ).
This guide synthesizes specific literature protocols with practical laboratory insights, emphasizing microwave-assisted methodologies to overcome the kinetic barriers associated with this scaffold.
Introduction & Strategic Value
2-(Carboxymethyl)-5-iodobenzoic acid (CAS: Variable/Derivative specific) is a bifunctional building block critical for accessing 7-substituted isocoumarins and isoquinolinones . These heterocyclic cores are pharmacophores in PARP inhibitors, antiretrovirals (HIV-1 integrase inhibitors), and anticoagulants.
The "Iodine Advantage"
While homophthalic acid is a common precursor, the 5-iodo variant offers a unique strategic advantage:
Late-Stage Diversification: The iodine handle at position 5 (which maps to position 7 in the isocoumarin skeleton) allows for regio-controlled Suzuki, Sonogashira, or Heck couplings after the heterocyclic ring has been formed.
Microwave Synergy: Thermal condensation of homophthalic acids with acid chlorides is often sluggish (12–24h) and prone to decarboxylation byproducts. Microwave (MW) irradiation accelerates the rate-determining dehydration step, reducing reaction times to minutes while suppressing side reactions.
Mechanistic Insight & Regiochemistry
Understanding the atom mapping is crucial for structural verification.
The iodine is meta to the benzoic acid carboxyl group and para to the carboxymethyl group.
Product: 3-Substituted-7-iodoisocoumarin.
C1 (Carbonyl): Derived from the benzoic acid COOH.
C7 (Iodine bearing): Corresponds to C5 of the benzoic acid ring.
Figure 1: Reaction Pathway & Atom Mapping
Caption: Transformation of 5-iodohomophthalic acid into functionalized isocoumarins. The iodine handle remains intact for downstream coupling.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 7-Iodo-3-substituted Isocoumarins
This protocol utilizes the "direct condensation" method, avoiding the isolation of the sensitive anhydride intermediate.
Reagents:
2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv)
Aryl/Alkyl Acid Chloride (1.2 equiv)
Solvent: Neat (Solvent-free) or minimal Toluene/DMF (10:1)
Catalyst: None (Self-catalyzed) or trace p-TsOH
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-transparent crimp vial, mix 2-(carboxymethyl)-5-iodobenzoic acid (1.0 mmol, ~320 mg) with the desired acid chloride (1.2 mmol).
Expert Tip: If the acid chloride is solid, add 0.5 mL of dry toluene to ensure homogenization. If liquid, run neat.
Irradiation: Cap the vial and place it in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).
Parameters:
Temperature: 130°C
Time: 10–15 minutes
Power: Dynamic (Max 200W)
Stirring: High
Work-up:
Cool to room temperature.[2][3][4] The reaction mixture usually solidifies.[5]
Triturate the solid with cold hexane or diethyl ether to remove unreacted acid chloride.
Filter and wash with aqueous NaHCO₃ (5%) to remove unreacted homophthalic acid.
Purification: Recrystallize from Ethanol/Ethyl Acetate.
Data Validation (Expected):
Yield: 85–95%
IR: Strong lactone carbonyl stretch at ~1720–1740 cm⁻¹.
¹H NMR: Characteristic singlet at δ 6.4–6.9 ppm (H-4 proton of isocoumarin ring).
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
Solvent: 1,4-Dioxane (3 mL per mmol)
Step-by-Step Methodology:
Assembly: In a microwave vial, dissolve the 7-iodoisocoumarin (0.5 mmol) and aryl boronic acid (0.75 mmol) in 1,4-Dioxane (2 mL).
Activation: Add the Pd catalyst.[7] Purge the vial with Nitrogen/Argon for 1 minute.
Base Addition: Add 2M K₂CO₃ (0.5 mL) via syringe.
Irradiation:
Temperature: 100°C
Time: 10 minutes
Power: Dynamic
Work-up: Dilute with water, extract with Ethyl Acetate (3x). Dry over MgSO₄.
Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).
Comparison of Methods:
Parameter
Thermal Heating (Oil Bath)
Microwave Irradiation
Reaction Time (Cyclization)
12–16 Hours
10–15 Minutes
Reaction Time (Suzuki)
4–8 Hours
10 Minutes
Yield (Cyclization)
60–75%
85–95%
Solvent Usage
High (Reflux conditions)
Low/None (Green Chemistry)
Purity Profile
Decarboxylated byproducts common
Cleaner profile due to rapid heating
Troubleshooting & Optimization
Issue: Low Yield in Cyclization Step
Cause: Hydrolysis of the acid chloride before reaction.
Solution: Ensure all glassware is oven-dried. Add a drop of DMF to catalyze the formation of the reactive intermediate if using the acid chloride. Alternatively, generate the acid chloride in situ from the carboxylic acid using SOCl₂ under MW before adding the homophthalic acid.
Issue: Deiodination during Suzuki Coupling
Cause: Overheating or excessive catalyst activity (hydrodehalogenation).
Solution: Reduce MW temperature to 80°C and extend time to 20 mins. Switch to a milder base like Cs₂CO₃.
Issue: Ring Opening
Context: Isocoumarins are lactones and can open in strong base/nucleophilic media.
Solution: Avoid strong nucleophiles (like hydroxide) at high temperatures for extended periods. In Protocol B, use carbonate bases rather than hydroxides.
References
Billamboz, M., et al. (2008). Design, Synthesis, and Biological Evaluation of a Series of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as Dual Inhibitors of Human Immunodeficiency Virus Type 1 Integrase and the Reverse Transcriptase RNase H Domain. Journal of Medicinal Chemistry.
Significance: Establishes the synthesis and utility of 5-iodohomophthalic acid (Compound 4c)
Khan, K. M., et al. (2008). An expeditious and environmentally friendly synthesis of 3-substituted isocoumarins using microwave irradiation. Natural Product Research.
Significance: Provides the foundational microwave protocol for condensing homophthalic acids with acid chlorides.
Sosnowski, M., & Skulski, L. (2002).[4] Microwave-Accelerated Iodination of Some Aromatic Amines. Molecules.
Significance: Background on microwave-accelerated iodination techniques relevant to precursor synthesis.
Functionalization of the iodine handle in 2-(Carboxymethyl)-5-iodobenzoic acid
An Application Guide to the Strategic Functionalization of 2-(Carboxymethyl)-5-iodobenzoic Acid Abstract This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehens...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Strategic Functionalization of 2-(Carboxymethyl)-5-iodobenzoic Acid
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the functionalization of 2-(Carboxymethyl)-5-iodobenzoic acid. This versatile building block features a highly reactive aryl iodide "handle" that serves as a key anchor point for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. We delve into the mechanistic underpinnings and practical execution of cornerstone palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as the classical Ullmann condensation. Each section offers expert insights into optimizing reaction conditions, selecting appropriate catalysts and ligands, and troubleshooting common challenges, thereby empowering chemists to leverage this scaffold in complex molecule synthesis and drug discovery programs.
Introduction: The Strategic Value of the 2-(Carboxymethyl)-5-iodobenzoic Acid Scaffold
2-(Carboxymethyl)-5-iodobenzoic acid is a trifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science. Its structural architecture combines a phenylacetic acid moiety and a benzoic acid moiety with a strategically positioned iodine atom. The carboxylic acid groups offer sites for amide bond formation or can influence solubility and pharmacokinetic properties. However, the true synthetic power of this molecule lies in the C(sp²)-I bond.
The iodine substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates facile oxidative addition to a low-valent metal center (e.g., Pd(0)). This reactivity makes the "iodine handle" the primary point for introducing diverse molecular complexity. Structurally related iodo-benzoic acid derivatives are crucial intermediates in the synthesis of modern pharmaceuticals, such as SGLT2 inhibitors for the treatment of diabetes.[1] This guide provides the foundational knowledge and actionable protocols to exploit the synthetic potential of this valuable building block.
Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, offering mild conditions and exceptional functional group tolerance.[2] The reactivity of aryl iodides is the highest among the common aryl halides (I > Br > Cl > F), making 2-(Carboxymethyl)-5-iodobenzoic acid an ideal substrate.[3]
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and vinyl-aryl structures.[4] It involves the coupling of an organoboron species (boronic acid or ester) with an organic halide.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The base is critical as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]
Expert Insights: The two carboxylic acid groups on the substrate are acidic and will consume the base. Therefore, at least two extra equivalents of base are required in addition to what is needed for the catalytic cycle. The steric hindrance from the ortho-carboxymethyl group can slow the reaction; employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps.[5]
Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials: 2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₃PO₄ (4.0 equiv), 1,4-Dioxane, and Water (4:1 v/v).
Procedure:
To a dry Schlenk flask, add 2-(Carboxymethyl)-5-iodobenzoic acid, the arylboronic acid, Pd(PPh₃)₄ catalyst, and K₃PO₄.
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Cool the reaction to room temperature and dilute with ethyl acetate.
Transfer the mixture to a separatory funnel and add water. Acidify the aqueous layer to pH ~2 with 1M HCl.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.[5]
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to substituted alkynes which are valuable intermediates in synthesis.[6]
Mechanistic Rationale: This reaction typically employs a dual-catalyst system. The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.[7][8] Copper-free protocols have also been developed to avoid issues with copper acetylide homocoupling (Glaser coupling).[6]
Expert Insights: Anhydrous and anaerobic conditions are traditionally important, though modern protocols can be more robust.[7] The choice of amine base is crucial; it not only neutralizes the HI byproduct but also acts as a solvent and helps to keep the copper catalyst in solution. Diisopropylamine or triethylamine are common choices. For substrates sensitive to copper, copper-free conditions using a slightly higher palladium loading and a suitable ligand can be employed.
Workflow: Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling.
Protocol 2: General Procedure for Sonogashira Coupling
Materials: 2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), Triethylamine (Et₃N) or Diisopropylamine (DIPA), and a solvent like THF or DMF.
Procedure:
To a dry Schlenk flask, add 2-(Carboxymethyl)-5-iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).
Add the terminal alkyne via syringe, ensuring the reaction mixture remains under an inert atmosphere.
Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed.
Monitor progress by TLC or LC-MS (typically 1-6 hours).
Upon completion, dilute the reaction mixture with ethyl acetate and water.
Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and high-yielding method for C-N bond formation under relatively mild conditions.[9][10]
Mechanistic Rationale: The catalytic cycle is similar to other palladium cross-couplings, involving oxidative addition of the aryl iodide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product.[9][11]
Expert Insights: The choice of base and ligand is paramount. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[11] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential for promoting the reductive elimination step, which is often rate-limiting, especially for hindered substrates.[10]
Workflow: Buchwald-Hartwig Amination Cycle
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials: 2-(Carboxymethyl)-5-iodobenzoic acid (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04-0.08 equiv), Sodium tert-butoxide (NaOtBu, 3.4 equiv), and an anhydrous, degassed solvent like Toluene or Dioxane.
Procedure:
Inside a glovebox, add the Pd₂(dba)₃, ligand, NaOtBu, and 2-(Carboxymethyl)-5-iodobenzoic acid to a dry Schlenk tube.
Add the anhydrous solvent.
Add the amine (if liquid, via syringe; if solid, add with other solids).
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
Stir vigorously and monitor the reaction by LC-MS.
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2.
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.[12]
Heck Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with excellent trans selectivity.[13][14]
Mechanistic Rationale: The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the alkene. A migratory insertion step (syn-addition) then forms a new carbon-carbon bond and a σ-alkylpalladium(II) complex. The final step is a syn-β-hydride elimination, which releases the substituted alkene product and forms a hydridopalladium(II) complex. This complex then regenerates the Pd(0) catalyst in the presence of a base.[14]
Expert Insights: The base (often an amine like Et₃N or an inorganic base like K₂CO₃) is crucial for regenerating the catalyst at the end of the cycle. Catalyst poisoning can be an issue with substrates containing coordinating functional groups like carboxylic acids, though it is often less problematic than in other couplings.[15] For intramolecular Heck reactions, the regioselectivity of the migratory insertion (exo vs. endo cyclization) is a key consideration.[16]
Workflow: Heck Reaction Catalytic Cycle
Caption: The catalytic cycle for the Mizoroki-Heck reaction.
Ullmann Condensation: A Classical Approach
The Ullmann reaction is a copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, it remains a cost-effective and powerful tool, particularly for large-scale synthesis.[17][18]
Mechanistic Rationale: The mechanism is thought to involve the formation of a copper(I) species, such as a copper(I) amide or alkoxide, which then reacts with the aryl iodide.[18] The development of protocols using ligands like L-proline or diamines has allowed for significantly milder reaction conditions.[17][19]
Expert Insights: The reaction is typically performed in a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. An inorganic base such as K₂CO₃ or Cs₂CO₃ is commonly used. While traditional Ullmann couplings were often stoichiometric in copper, modern catalytic versions are highly efficient.[20] This method is particularly useful when palladium-based routes fail or are prohibitively expensive.
Protocol 4: General Procedure for Ullmann N-Arylation
Add 2-(Carboxymethyl)-5-iodobenzoic acid, the nucleophile, CuI, L-proline, and K₂CO₃ to a reaction vial or flask.
Add anhydrous DMSO.
Seal the vessel and heat to 90-130 °C with stirring.
Monitor the reaction by LC-MS. Reaction times can be long (12-48 hours).
After cooling, dilute the mixture with water and filter if a precipitate forms.
Acidify the aqueous solution to pH ~2 with 1M HCl.
Extract thoroughly with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography or recrystallization.[19]
Summary and Comparison of Methods
Reaction Type
Bond Formed
Key Reagents
Typical Conditions
Advantages
Disadvantages
Suzuki-Miyaura
C(sp²)–C(sp²)
Pd catalyst, Base, Boronic acid
80-110 °C
High functional group tolerance, stable reagents.
Boronates can be expensive; requires >3 eq. base.
Sonogashira
C(sp²)–C(sp)
Pd/Cu catalyst, Amine base, Alkyne
25-60 °C
Very mild conditions, direct use of terminal alkynes.
Risk of alkyne homocoupling; sensitive to O₂.
Buchwald-Hartwig
C(sp²)–N
Pd catalyst, Bulky ligand, Strong base
80-110 °C
Broad scope for amines, milder than Ullmann.
Expensive ligands; requires strong base.
Heck
C(sp²)–C(sp²)
Pd catalyst, Base, Alkene
80-120 °C
Atom economical (no organometallic reagent).
Limited to alkenes; regioselectivity can be an issue.
Ullmann
C(sp²)–N/O/S
Cu catalyst, Base, Ligand (optional)
90-150 °C
Inexpensive catalyst, good for specific nucleophiles.
Often requires high temperatures; narrower scope.
Conclusion
2-(Carboxymethyl)-5-iodobenzoic acid is a highly adaptable platform for the synthesis of complex organic molecules. The iodine handle provides a reliable and reactive site for a suite of powerful transition metal-catalyzed cross-coupling reactions. By understanding the mechanistic principles and optimizing the key parameters for each transformation—catalyst, ligand, base, and solvent—researchers can efficiently introduce a vast array of chemical functionalities. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to unlock the full synthetic potential of this versatile building block in their research and development endeavors.
References
CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
The Journal of Organic Chemistry - An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ACS Publications. [Link]
Wikipedia - Nucleophilic aromatic substitution. [Link]
Organic Letters - Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto. [Link]
PMC - The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]
The University of Manchester - Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. [Link]
Angewandte Chemie International Edition - Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
Organic Letters - Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. [Link]
YouTube - The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
ResearchGate - An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. [Link]
Technical Support Center: Synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid
Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-prov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven troubleshooting guides and FAQs to overcome common synthetic challenges, thereby improving reaction yield and purity.
Introduction
2-(Carboxymethyl)-5-iodobenzoic acid is a key building block in medicinal chemistry. However, its synthesis is often plagued by issues of low yield and difficult purification due to the formation of regioisomers and other byproducts. This guide provides a systematic approach to diagnosing and solving these problems, grounded in established chemical principles.
FAQ 1: What is the most common cause of low yields in the direct iodination of 2-(carboxymethyl)benzoic acid?
Low yields are frequently a result of suboptimal reaction conditions leading to the formation of multiple byproducts, including regioisomers and di-iodinated species.[1] The starting material, 2-(carboxymethyl)benzoic acid (homophthalic acid), has two activating/directing groups. The carboxymethyl group is ortho-, para-directing, while the benzoic acid's carboxyl group is a meta-director. The position para to the strongly activating carboxymethyl group (C5) is the most favorable for electrophilic substitution. However, harsh reaction conditions can overcome this selectivity.
Common issues include:
Over-iodination: Using an excessive amount of the iodinating agent or running the reaction at too high a temperature can lead to the formation of di-iodo products.[2]
Formation of Regioisomers: While the 5-iodo isomer is preferred, other isomers can form, complicating purification.[1][3]
Incomplete Reaction: Insufficient reaction time or inadequate activation of the iodine can leave a significant amount of starting material.[2]
FAQ 2: Which synthetic route is recommended for achieving the highest purity?
Direct iodination of 2-(carboxymethyl)benzoic acid is common but can lead to isomeric impurities.[3] A multi-step route starting from a pre-iodinated precursor, such as 5-iodoanthranilic acid, can offer superior regiochemical control, though it involves more steps. For the direct route, achieving high purity relies heavily on a well-optimized reaction and a robust purification protocol.
Troubleshooting Guide: Low Yield and Purity Issues
This section provides a problem-oriented approach to resolving common experimental failures.
Problem 1: The final product is a mixture of isomers, primarily the desired 5-iodo and an undesired 3-iodo or 3,5-di-iodo byproduct.
Root Cause Analysis:
The selectivity of electrophilic iodination is highly dependent on steric hindrance and electronic effects. The formation of significant amounts of byproducts indicates that the reaction conditions are not sufficiently controlled to favor substitution at the C5 position. Compounds with electron-withdrawing groups, like benzoic acids, generally have low reactivity, requiring strong oxidizing agents and acid catalysts, which can reduce selectivity if not carefully managed.[4]
Solutions & Protocols:
Strict Control of Reaction Parameters: The key to high selectivity is rigorous control over temperature and the rate of reagent addition. Running the reaction at a lower temperature and adding the iodinating agent slowly helps manage the reaction's exotherm and maintain a low concentration of the reactive electrophile.
Optimized Reagent Stoichiometry: Using a combination of iodine and a strong oxidizing agent like periodic acid, iodic acid, or potassium persulfate is common.[3][4] It is crucial to use the correct stoichiometry to avoid excess iodinating species that can lead to di-iodination.
Experimental Protocol: High-Selectivity Iodination of 2-(Carboxymethyl)benzoic acid
In a reaction flask under nitrogen, dissolve 2-(carboxymethyl)benzoic acid in a suitable solvent like glacial acetic acid.[5][6]
Add concentrated sulfuric acid as a catalyst and cool the mixture to 0-5 °C in an ice bath.[5][7]
In a separate container, prepare the iodinating agent by mixing iodine (I₂) and an oxidizing agent (e.g., potassium persulfate or iodic acid).[3][4]
Add the iodinating agent to the cooled reaction mixture portion-wise or via a dropping funnel over 2-3 hours, ensuring the internal temperature remains below 10 °C.
After the addition is complete, slowly warm the reaction to room temperature and then heat to 70-90 °C for several hours until TLC or HPLC analysis shows consumption of the starting material.[3][6]
Cool the reaction mixture and quench by pouring it into a beaker of crushed ice and water.[5]
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water, followed by a wash with a sodium thiosulfate solution to remove any residual iodine.[8][9]
Dry the crude product before proceeding to purification.
Diagram 1: Workflow for High-Selectivity Iodination
Caption: Optimized workflow for selective synthesis of 2-(Carboxymethyl)-5-iodobenzoic acid.
Problem 2: Significant amount of starting material remains after the reaction, and purification by standard recrystallization is ineffective.
Root Cause Analysis:
The structural and polarity similarities between the product and the starting material make separation difficult. If a significant amount of starting material is present, it can co-crystallize with the product, leading to low purity.[1] Ineffective separation is often due to the choice of a single solvent system where the solubility profiles of the components are too similar.
Solutions & Protocols:
Recrystallization from a Mixed Solvent System: A mixed solvent system, such as acetic acid/water, is highly effective for purifying iodinated benzoic acid derivatives.[1][6] The components have differential solubility in the hot mixed solvent versus the cold solvent, allowing for selective crystallization.
Purification via Ammonium Salt Formation: Benzoic acids can be purified by converting them to their ammonium salts, recrystallizing the salt, and then re-acidifying to precipitate the pure acid. This method is effective at removing non-acidic impurities and can also help separate acids with different pKa values.[10]
Experimental Protocol: Purification by Recrystallization (Acetic Acid/Water)
Place the crude, dry product (50 g) in an appropriately sized Erlenmeyer flask.
Add a 70% acetic acid in water solution (e.g., 200 g).[1][6]
Heat the mixture with stirring on a hot plate until all the solid dissolves completely.
Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask.
Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.[1]
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals on the filter with a small amount of cold 50% acetic acid/water, followed by a final wash with ice-cold water to remove residual acid.[6]
Dry the crystals completely, preferably in a vacuum oven at low heat, to remove all residual solvents.
Assess purity by HPLC and melting point. The HPLC purity should exceed 99.5%.[6]
Caption: Logical workflow for the purification of 2-(Carboxymethyl)-5-iodobenzoic acid.
References
BenchChem. (n.d.). Common side reactions in the synthesis of substituted benzoic acids.
Kita, Y., et al. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. PMC.
BenchChem. (n.d.). Technical Support Center: Purification of 2-Iodo-5-methylbenzoic Acid by Recrystallization.
Gao, Z., et al. (2022). Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. PubMed.
(n.d.). OPTIMIZATION OF ACTIVATION CONDITIONS FOR 2-IODOXYBENZOIC ACID'S RADIOFLUORINATION.
Chemia. (2023). Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5).
(n.d.). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. PMC.
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID.
Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media.
(2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method.
Technical Support Center: Optimizing Regioselectivity in 5-Iodohomophthalic Acid Preparation
To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Process Development Subject: Troubleshooting Regiocontrol & Yield Optimization for 5-Iodohomophthalic Acid Executive Summary: The Re...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research Scientists & Process Chemists
From: Senior Application Scientist, Chemical Process Development
Subject: Troubleshooting Regiocontrol & Yield Optimization for 5-Iodohomophthalic Acid
Executive Summary: The Regioselectivity Paradox
Synthesizing 5-iodohomophthalic acid (3-iodo-2-(carboxymethyl)benzoic acid) presents a classic electrophilic aromatic substitution (EAS) challenge. The molecule contains two directing groups in an ortho relationship:
-COOH (Position 1): Strong electron-withdrawing group (EWG), meta-directing.
or NIS) often fails to yield the 5-iodo isomer exclusively. The methylene group at position 2 is susceptible to oxidation, and steric crowding at position 3 (between the substituents) competes with position 5. Furthermore, direct halogenation often yields mixtures of 4-iodo and 5-iodo isomers due to the subtle electronic push-pull of the carboxymethyl group.
The Solution: To guarantee regioselectivity, we recommend the Nitro-Sandmeyer Pathway . This guide focuses on troubleshooting this specific workflow, as it is the only robust method to lock in the iodine at the 5-position.
The Validated Pathway (Visualized)
The following workflow ensures the iodine is installed meta to the carboxyl and para to the carboxymethyl group, driven by the strong directing effects of the nitro precursor.
Caption: The "Nitro-Lock" strategy utilizes the cooperative directing effects of the precursor to install nitrogen (and subsequently iodine) exclusively at position 5.
Troubleshooting Guide: Step-by-Step
Phase 1: Nitration (Establishing Regiochemistry)
Objective: Install the nitro group at C5 without contaminating C3 or oxidizing the methylene bridge.
Q: I am seeing significant impurities and a "tar-like" byproduct. What is happening?A: You are likely oxidizing the activated methylene group (
).
Cause: Reaction temperature > 30°C or lack of acetic anhydride.
Fix: The nitration must be performed at 0°C to 10°C . Use a mixture of fuming nitric acid and acetic anhydride. The acetic anhydride protects the methylene group by forming a temporary enol-acetate species or simply by scavenging water that would promote oxidation.
Protocol Check: Add the homophthalic acid solid to the pre-cooled acid mixture. Do not add acid to the solid, which creates local hot spots.
Q: How do I confirm I have the 5-nitro isomer and not the 3-nitro?A: Use 1H NMR .
5-Nitro (Target): Look for two doublets and one singlet in the aromatic region. The proton at C6 (ortho to -CH2COOH) and C4 (ortho to -COOH) will show meta-coupling (
Hz) to the proton at C6/C4. Crucially, you will see a relatively isolated signal for H6.
3-Nitro (Impurity): The symmetry is different. You would see a triplet-like pattern (t) for H5 if H4 and H6 are equivalent (unlikely here) or distinct ortho coupling (
Hz) between H4 and H5.
Phase 2: Reduction (Preparing for Sandmeyer)
Objective: Convert
to without reducing the aromatic ring.
Q: My yield is low after hydrogenation (Pd/C).A: Homophthalic acid derivatives can form anhydrides or lactams (isocoumarins) under forcing conditions.
Fix: Switch to Chemical Reduction . Use Iron powder (Fe) in acetic acid or aqueous HCl. This is gentler on the carboxylic acid moieties and avoids potential cyclization side reactions associated with high-pressure hydrogenation.
Phase 3: The Sandmeyer Reaction (Iodination)
Objective: Replace
with .
Q: The reaction foams excessively, and I recover starting material (amine).A: The foaming is
gas (good), but recovery of amine means incomplete diazotization.
Fix: Ensure the internal temperature is < 5°C during
addition. If it gets too warm, the diazonium salt hydrolyzes to the phenol (5-hydroxyhomophthalic acid) before you add the iodine.
Tip: Test for excess nitrous acid using starch-iodide paper (should turn blue instantly) before moving to the iodination step.
Q: I am getting a red/purple solid that is difficult to purify.A: This is iodine coupling (azo dye formation) or poly-iodination.
Fix:
Acid Strength: Ensure the diazonium solution is strongly acidic (
) to prevent coupling between the diazonium salt and unreacted amine.
Quenching: After the reaction, treat the mixture with Sodium Bisulfite (
) . This reduces excess free iodine () to soluble iodide (), turning the solution from purple/brown to yellow/clear and precipitating your product.
Data & Validation Standards
Use the following table to validate your intermediate and final product.
Compound
Key 1H NMR Feature (DMSO-d6)
Melting Point Ref
5-Nitrohomophthalic Acid
8.6 (d, H6), 8.4 (dd, H4), 7.6 (d, H3). Note the downfield shift due to .
~215-220°C (Dec)
5-Aminohomophthalic Acid
Broad singlet at 5.5-6.0 (). Upfield shift of aromatic protons relative to nitro.
>300°C
5-Iodohomophthalic Acid
8.1 (d, , H6), 7.9 (dd, , H4), 7.1 (d, , H3).
185-188°C
Note: Coupling constants (
) are critical. A value of ~1.8-2.0 Hz indicates meta-coupling, confirming the 1,2,4-substitution pattern (positions 1, 2, and 5).
FAQ: Why not Direct Iodination?
Q: Can't I just use NIS (N-iodosuccinimide) and TFA?A: We strongly advise against this for pharmaceutical-grade synthesis.
Regio-scrambling: The -CH2COOH group is an ortho/para director. While it directs para to position 5, the -COOH group directs meta to position 5. While these reinforce, the steric bulk of the iodine atom makes position 5 difficult to access compared to position 4 or 6 in some solvent systems.
Benzylic Oxidation: Reagents capable of generating
(iodonium) often oxidize the benzylic position (C2), leading to 5-iodoisocoumarin derivatives, which are difficult to hydrolyze back to the dicarboxylic acid without losing the iodine.
References
Ungnade, H. E., & Nightingale, D. V. (1944). The Synthesis of 5-Nitrohomophthalic Acid. Journal of the American Chemical Society.
Grounding: Establishes the nitration regioselectivity
L.S. College. (2022). Sandmeyer Reaction: Mechanism and Applications.[1]1[1][2][3]
Grounding: General protocol for converting aryl amines to aryl iodides using KI (Sandmeyer-type).
BenchChem Technical Support. (2025). Regioselectivity of Nitration in Substituted Benzoic Acids.4[1][2][3][5][6]
Grounding: Confirms the meta-directing nature of benzoic acid derivatives and the cooperative effects in 1,2,4-substituted systems.
A Researcher's Guide to the 1H and 13C NMR Spectral Interpretation of 2-(Carboxymethyl)-5-iodobenzoic acid
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primar...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. This guide offers an in-depth analysis and predicted spectral interpretation of 2-(Carboxymethyl)-5-iodobenzoic acid, a disubstituted benzoic acid derivative of interest in various research domains.
This comparison guide is designed for researchers, scientists, and drug development professionals. It will provide a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra of 2-(Carboxymethyl)-5-iodobenzoic acid, supported by comparative data from structurally related compounds and foundational NMR principles.
The Structural Landscape: Predicting the NMR Fingerprint
2-(Carboxymethyl)-5-iodobenzoic acid presents a unique substitution pattern on the benzene ring, featuring an electron-withdrawing iodine atom and two carboxylic acid functionalities, one directly attached to the ring and another via a methylene linker. These substituents exert distinct electronic effects, influencing the chemical shifts of the aromatic protons and carbons.
Molecular Structure and Numbering:
Caption: Molecular structure of 2-(Carboxymethyl)-5-iodobenzoic acid with atom numbering.
¹H NMR Spectral Interpretation: A Predictive Analysis
The ¹H NMR spectrum of 2-(Carboxymethyl)-5-iodobenzoic acid is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the carboxymethyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the iodine, and the two carboxylic acid-containing substituents.
Predicted ¹H NMR Chemical Shifts and Coupling Constants:
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
H3
~7.8 - 8.0
d
J(H3-H4) ≈ 8-9
Ortho to two electron-withdrawing groups (-COOH and -I), leading to significant deshielding.
H4
~7.4 - 7.6
dd
J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2
Influenced by the ortho -I and meta -COOH and -CH₂COOH groups.
H6
~8.1 - 8.3
d
J(H6-H4) ≈ 2
Ortho to the -COOH group and meta to the -I group, expected to be the most deshielded aromatic proton.
-CH₂-
~3.8 - 4.2
s
-
Singlet due to the absence of adjacent protons. Deshielded by the adjacent carboxylic acid and aromatic ring.
-COOH
~10 - 13
br s
-
Broad singlet, typical for carboxylic acid protons, often exchanging with trace water in the solvent.
Comparative Analysis with Similar Structures:
To bolster our predictive analysis, we can compare the expected shifts with experimental data from analogous compounds.
2-Amino-5-iodobenzoic acid : In DMSO-d₆, the aromatic protons appear at δ 7.95 (d), 7.47 (dd), and 6.63 (d) ppm.[1] The electron-donating amino group significantly shields the aromatic protons compared to our target molecule.
5-Iodosalicylic acid : The presence of a hydroxyl group instead of a carboxymethyl group will alter the electronic environment.[2]
3-Cyano-5-iodobenzoic acid : While the substitution pattern differs, the ¹H NMR spectrum of this compound provides insight into the influence of an iodo and another electron-withdrawing group on the aromatic protons.[3]
The comparison with these molecules underscores the significant deshielding effect of the two carboxylic acid functionalities in 2-(Carboxymethyl)-5-iodobenzoic acid.
¹³C NMR Spectral Interpretation: Deconvoluting the Carbon Skeleton
The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The chemical shifts of the aromatic carbons are particularly sensitive to substituent effects.[4][5] The "heavy atom effect" of iodine is expected to cause a significant upfield shift for the carbon to which it is attached (C5).[6]
Predicted ¹³C NMR Chemical Shifts:
Carbon
Predicted Chemical Shift (ppm)
Rationale
C1
~135 - 140
Quaternary carbon attached to the -COOH group.
C2
~140 - 145
Quaternary carbon attached to the -CH₂COOH group.
C3
~130 - 135
Aromatic CH, deshielded by adjacent substituents.
C4
~138 - 142
Aromatic CH, deshielded by the ortho iodine atom.
C5
~90 - 95
Quaternary carbon attached to iodine; significant shielding due to the heavy atom effect.[6]
C6
~132 - 137
Aromatic CH, ortho to the -COOH group.
-CH₂-
~40 - 45
Methylene carbon, influenced by the adjacent aromatic ring and carboxylic acid.
-COOH (ring)
~168 - 172
Carboxylic acid carbon directly attached to the aromatic ring.
-COOH (side chain)
~170 - 175
Carboxylic acid carbon of the carboxymethyl group.
Comparative Insights from Benzoic Acid Derivatives:
The ¹³C NMR spectra of various substituted benzoic acids have been extensively studied.[7][8][9] The chemical shifts of the aromatic carbons in benzoic acid itself serve as a baseline. The introduction of the iodo and carboxymethyl groups will cause predictable deviations from these values. For instance, the ipso-carbon of the carboxylic acid group in benzoic acid resonates around 130-134 ppm, while the other aromatic carbons appear between 128 and 130 ppm.[9] The additional substituents in our target molecule will lead to a more complex and dispersed spectrum.
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable NMR spectra for 2-(Carboxymethyl)-5-iodobenzoic acid, a standardized experimental protocol is essential.
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: A standardized workflow for NMR analysis.
Detailed Step-by-Step Methodology:
Sample Preparation :
Accurately weigh 10-20 mg of 2-(Carboxymethyl)-5-iodobenzoic acid for ¹H NMR, and 50 mg or more for ¹³C NMR, into a clean, dry vial.[10]
Add 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is an excellent solvent for carboxylic acids.[11][12]
Gently agitate the vial to ensure complete dissolution.
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]
NMR Data Acquisition :
Insert the NMR tube into the spectrometer.
Perform standard instrument setup procedures, including locking on the deuterium signal of the solvent, tuning the probe to the appropriate frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve optimal resolution.
Acquire a standard ¹H NMR spectrum.
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[10]
Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.
Data Processing and Analysis :
Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
This comprehensive approach, combining predictive analysis with a robust experimental protocol, will enable researchers to confidently interpret the ¹H and ¹³C NMR spectra of 2-(Carboxymethyl)-5-iodobenzoic acid and its derivatives, thereby accelerating their research and development endeavors.
References
Meiler, J. et al. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. PMC. [Link]
Cid, J. M. et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
NMR Sample Preparation. University of Ottawa. [Link]
NMR spectra and Analytical HPLC. The Royal Society of Chemistry. [Link]
sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. [Link]
Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. [Link]
Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia. PubMed. [Link]
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
NMR characterization of sodium carboxymethyl cellulose: Substituent distribution and mole fraction of monomers in the polymer chains. ResearchGate. [Link]
Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. [Link]
13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]
How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]
Supplementary Information. The Royal Society of Chemistry. [Link]
NMR spectrum of phenol - chemical shift for benzene is. Vaia. [Link]
Mass spectrometry fragmentation patterns of 2-(Carboxymethyl)-5-iodobenzoic acid
Publish Comparison Guide: Mass Spectrometry Profiling of 2-(Carboxymethyl)-5-iodobenzoic Acid Executive Summary 2-(Carboxymethyl)-5-iodobenzoic acid (Synonym: 5-Iodohomophthalic acid) is a critical building block in the...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Mass Spectrometry Profiling of 2-(Carboxymethyl)-5-iodobenzoic Acid
Executive Summary
2-(Carboxymethyl)-5-iodobenzoic acid (Synonym: 5-Iodohomophthalic acid) is a critical building block in the synthesis of isoquinolone-based antivirals and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural integrity is defined by three distinct functionalities: an aromatic carboxylic acid, an aliphatic acetic acid moiety, and a heavy halogen (iodine) substituent.
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of this target molecule against its non-iodinated parent scaffold (Homophthalic acid) and alternative ionization strategies. We establish Electrospray Ionization in Negative Mode (ESI-) as the gold standard for detection, offering superior sensitivity over Electron Impact (EI) due to the molecule's thermal instability and high acidity.
This section compares the "performance"—defined here as ionization efficiency, spectral clarity, and structural information content—of the target molecule against key alternatives.
Comparison A: The Substituent Effect (Target vs. Homophthalic Acid)
Objective: To demonstrate how the 5-iodo substituent alters fragmentation kinetics compared to the unsubstituted scaffold.
Feature
Target: 2-(Carboxymethyl)-5-iodobenzoic acid
Alternative: Homophthalic Acid
Performance Insight
Monoisotopic Mass
305.94 Da
180.04 Da
The +125.9 Da shift confirms iodination.
Isotopic Pattern
Single dominant peak (I is 100% natural abundance).
ESI- is ~10-50x more sensitive for this dicarboxylic acid.
Detailed Fragmentation Mechanism
Understanding the causality of fragmentation is essential for validating metabolite structures. The fragmentation of 2-(Carboxymethyl)-5-iodobenzoic acid in ESI(-) proceeds via two competitive pathways driven by the proximity of the pendant carboxylic acid groups.
Pathway A: The Anhydride Cyclization (Dominant)
The ortho positioning of the carboxymethyl group relative to the benzoic acid allows for a facile nucleophilic attack, expelling water to form a stable 5-iodohomophthalic anhydride anion. This is the base peak in low-energy CID (Collision-Induced Dissociation).
Pathway B: Decarboxylation
Secondary fragmentation involves the loss of CO₂ (44 Da) from the aliphatic carboxyl group, followed by the loss of the iodine atom or CO.
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation kinetics.
Caption: Figure 1. ESI(-) Fragmentation pathway of 2-(Carboxymethyl)-5-iodobenzoic acid. The formation of the cyclic anhydride (m/z 287) is the kinetically favored product.
Validated Experimental Protocol
To replicate these profiles for quality control or metabolite identification, follow this self-validating protocol.
Reagents:
Solvent A: Acetonitrile (LC-MS Grade).
Solvent B: 10 mM Ammonium Acetate in Water (pH 7.0). Note: Avoid Formic acid in negative mode as it suppresses ionization of the carboxylates.
Step-by-Step Workflow:
Preparation: Dissolve 1 mg of 2-(Carboxymethyl)-5-iodobenzoic acid in 1 mL of 50:50 A:B. Vortex for 30 seconds.
Tuning (Direct Infusion):
Flow Rate: 10 µL/min.
Source Temp: 300°C (High temp aids desolvation of the dicarboxylic acid).
Capillary Voltage: -2.5 kV (Negative Mode).
MS1 Scan: Acquire range m/z 100–500.
Validation Check: Confirm presence of m/z 305 (base peak). If m/z 287 is >50% of base peak, lower the "Fragmentor" or "Cone Voltage" to reduce in-source water loss.
MS2 Optimization:
Isolate m/z 305.
Ramp Collision Energy (CE) from 5 to 50 eV.
Observation: At 10 eV, m/z 287 appears. At 35 eV, m/z 160 (iodine loss) appears.
References
Doc Brown's Chemistry. (2026).[2] Mass spectrum of benzoic acid fragmentation patterns.[1][2][3] Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Carboxylic Acids.[1][2][4] Retrieved from [Link]
National Institutes of Health (NIH). (2000). Electrospray mass spectrometry and fragmentation of benzoic acid derivatives.[3] Retrieved from [Link]
ResearchGate. (2025). Synthesis and Evaluation of Homophthalic Acid Derivatives. Retrieved from [Link]
University of Southampton. (2013). Predictive science approach to ESI-MS/MS fragmentation pathways. Retrieved from [Link]
A Senior Scientist's Guide to Validating HPLC-UV Purity Methods for 2-(Carboxymethyl)-5-iodobenzoic Acid
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for assessing the purity of 2-(Carboxymethyl)-5-i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for assessing the purity of 2-(Carboxymethyl)-5-iodobenzoic acid. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices and establishing a self-validating system rooted in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).
Part 1: Foundational Strategy & Method Development
The analytical method is the cornerstone of any purity assessment. Its development must be guided by the physicochemical properties of the analyte, 2-(Carboxymethyl)-5-iodobenzoic acid. This molecule possesses two carboxylic acid functional groups, making it a polar, acidic compound. Its retention on a non-polar stationary phase will be highly dependent on the mobile phase pH.[1][2] The presence of the iodinated benzene ring provides a strong chromophore, making UV detection a suitable choice.[3]
Our objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating the main compound from potential process-related impurities and degradation products.
Causality Behind Experimental Choices:
Chromatographic Mode (Reversed-Phase): RP-HPLC is the most common and robust technique in the pharmaceutical industry.[4] It is ideal for separating compounds of moderate to low polarity. By controlling the mobile phase pH, we can suppress the ionization of the analyte's carboxylic acid groups, rendering it less polar and enabling its retention on a non-polar C18 column.[2]
Stationary Phase (C18 Column): A C18 (octadecylsilane) column offers excellent hydrophobic retention and is a versatile starting point for method development.[5] We select a column with end-capping to minimize peak tailing caused by interactions between the acidic analyte and residual silanols on the silica surface.
Mobile Phase Composition:
Aqueous Phase: An acidic buffer is required to keep the analyte in its protonated, less polar form. A pH of approximately 2.5-3.0, well below the pKa of the carboxylic acids, is optimal.[1] We will use 0.1% phosphoric acid in water, which is a common, non-volatile buffer modifier that provides good peak shape for acids.
Organic Phase: Acetonitrile is chosen over methanol as it typically provides better peak shape, lower viscosity (leading to lower backpressure), and lower UV cutoff.
Gradient Elution: A gradient elution is superior to an isocratic method for purity analysis. It allows for the effective separation of impurities with a wide range of polarities and ensures that any strongly retained (hydrophobic) impurities are eluted from the column in a reasonable time, preventing carryover.[6]
Detection Wavelength (λ): The UV detector response is maximized at the wavelength of maximum absorbance (λmax). A preliminary scan of 2-(Carboxymethyl)-5-iodobenzoic acid in the mobile phase should be performed. Based on the benzoid structure, a λmax is expected in the 230-280 nm range. For this guide, we will use a representative wavelength of 245 nm.
Optimized HPLC Method Protocol
This protocol represents the finalized method after initial development and optimization.
Parameter
Specification
Rationale
Instrument
High-Performance Liquid Chromatograph with Gradient Pump, Autosampler, Column Oven, and UV/DAD Detector
Standard equipment for pharmaceutical analysis. A Diode Array Detector (DAD) is preferred for peak purity assessment.[3]
Column
C18, 4.6 x 150 mm, 3.5 µm particle size
A common column geometry providing a good balance of efficiency and backpressure.
Mobile Phase A
0.1% (v/v) Phosphoric Acid in HPLC Grade Water
Acidic modifier to suppress ionization of the analyte.
Mobile Phase B
Acetonitrile
Common organic modifier with favorable properties.
Gradient Program
Time (min)
%B
0.0
20
20.0
80
25.0
80
25.1
20
30.0
20
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 245 nm
Wavelength chosen for good sensitivity for the analyte and related substances.
Injection Volume
10 µL
A small volume to prevent peak distortion.
Sample Diluent
Acetonitrile:Water (50:50, v/v)
Ensures sample solubility and compatibility with the initial mobile phase conditions.
Sample Conc.
0.5 mg/mL
A typical concentration for purity analysis.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC purity analysis.
Part 2: The Core of Confidence - Method Validation Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3] The following sections detail the experimental design for validating the HPLC method according to ICH Q2(R2) guidelines.[7]
Author: BenchChem Technical Support Team. Date: March 2026
Quantitative Analysis of 2-(Carboxymethyl)-5-iodobenzoic Acid: Method Development & Comparison Guide
Executive Summary & Analytical Context
Target Analyte: 2-(Carboxymethyl)-5-iodobenzoic acid (Synonym: 5-Iodohomophthalic acid)
Formula: C₉H₇IO₄ | MW: 306.05 g/mol
Core Application: Critical intermediate in the synthesis of isocoumarins, PARP inhibitors, and polycyclic aromatic scaffolds.
Analyzing 2-(Carboxymethyl)-5-iodobenzoic acid in reaction mixtures presents specific challenges:
Regioselectivity: Distinguishing the 5-iodo isomer from potential 3-iodo or 4-iodo byproducts formed during electrophilic aromatic substitution.
Cyclization Equilibrium: Homophthalic acid derivatives can dehydrate to form cyclic anhydrides (homophthalic anhydride) under acidic or thermal stress, leading to quantitation errors.
Solubility: The dicarboxylic acid motif creates high polarity, while the iodine atom adds lipophilicity, requiring a balanced solvent system.
This guide compares three quantitative approaches: HPLC-UV (Routine QC), qNMR (Absolute Purity), and LC-MS (Trace Impurity Profiling).
The Workhorse for Routine Purity & Reaction Monitoring
Causality & Logic:
Reversed-Phase HPLC (RP-HPLC) is the preferred method because it separates the target acid from starting materials (homophthalic acid) and reagents (iodine/iodosuccinimide). Acidic mobile phases are strictly required to suppress the ionization of the two carboxyl groups (
), ensuring the analyte exists in its neutral form for sharp peak shape and consistent retention.
Optimized Protocol
Parameter
Specification
Column
C18 (End-capped) or Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm). Note: Phenyl-Hexyl offers superior selectivity for halogenated aromatics via interactions.
Mobile Phase A
Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
0-2 min: 5% B (Hold); 2-12 min: 5% → 95% B; 12-15 min: 95% B.
Flow Rate
0.5 mL/min
Detection
UV at 254 nm (Iodine substituent enhances absorbance) and 210 nm (Carboxyl groups).
Column Temp
40°C (Improves mass transfer and peak symmetry).
Sample Diluent
50:50 Water:Acetonitrile (Match initial gradient to prevent peak distortion).
Self-Validating Check:
System Suitability: The resolution (
) between the starting material (Homophthalic acid, elutes earlier) and the product (5-Iodo, elutes later due to iodine lipophilicity) must be > 2.0.
Linearity:
across 0.05 – 1.0 mg/mL range.
Method 2: Quantitative NMR (qNMR)
The "Truth Source" for Absolute Assay Assignment
Causality & Logic:
In early-stage development, a certified reference standard for 2-(Carboxymethyl)-5-iodobenzoic acid is often unavailable. qNMR provides a primary method of measurement, relying on the ratio of proton signals to an internal standard (IS) rather than a calibration curve.
Experimental Protocol
Solvent:DMSO-d6 . (Prevents anhydride formation and ensures complete solubility of the dicarboxylic acid).
Internal Standard (IS):Maleic Acid (Singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene . Ensure the IS signal does not overlap with the analyte.
Key Signals for Quantitation:
Methylene (-CH₂-): Singlet/Doublet around 3.8 – 4.1 ppm . This is the cleanest region, distinct from aromatic solvents.
Aromatic Protons: The 5-iodo substitution creates a distinct splitting pattern (d, dd, d) in the 7.0 – 8.2 ppm region.
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[1][2][3]
Method 3: LC-MS/MS
For Impurity Profiling & Byproduct Identification
Causality & Logic:
While HPLC-UV quantifies the main peak, it cannot easily identify co-eluting isomers or de-iodinated byproducts. LC-MS in Negative ESI mode is highly sensitive for carboxylic acids (
Restricted. Aqueous solutions must be neutralized (pH 6–8) and quenched of free iodine before consideration (subject to local strictures).[1]
Spill Response
Isolate area.[2] Wear PPE (nitrile gloves, safety goggles, lab coat).[1][3] Absorb liquids with inert material; sweep solids carefully to avoid dust.
Chemical Profile & Hazard Assessment
To dispose of this compound safely, you must understand its reactivity profile.[3][4] 2-(Carboxymethyl)-5-iodobenzoic acid (also known as 5-iodohomophthalic acid ) is a dicarboxylic acid derivative containing an aryl iodide.[1][3]
Chemical Structure: A benzene ring substituted with a carboxylic acid group, a carboxymethyl group, and an iodine atom.[1][3]
Reactivity: As an organic acid, it reacts with bases to form water-soluble salts.[3] The carbon-iodine bond is relatively stable but can cleave under high heat or UV light, releasing free iodine.[3]
Best for: Pure compound, expired reagents, or contaminated solid debris (gloves, paper).[1][3]
Segregation: Do not mix with non-halogenated waste. The presence of iodine requires specific incineration protocols (scrubbers) to prevent atmospheric iodine release.[1]
Containerization: Place solid waste in a chemically resistant HDPE or glass container.
Labeling: Clearly label as "Hazardous Waste - Solid - Halogenated Organic." List the specific chemical name.
Disposal: Transfer to your facility's hazardous waste management team for high-temperature incineration.
Continue until the solution turns colorless and starch paper remains white.
Neutralization:
Place the beaker in an ice bath if the concentration is high (exothermic risk).[1]
Slowly add Saturated Sodium Bicarbonate (
) or 1M NaOH.
Monitor with a pH meter until pH reaches 6.0 – 8.0 .
Final Disposal:
Option 1 (Standard): Collect in "Aqueous Halogenated Waste" container.
Option 2 (Drain - Only if permitted): If local regulations allow drain disposal of dilute, neutralized, non-toxic organic salts, flush with 20x volume of water.[1][3] Note: Most industrial sites prohibit drain disposal of iodinated organics due to TOX (Total Organic Halogen) limits.[1]
Protocol C: Organic Solvent Waste
Best for: Mother liquors in DMSO, Methanol, or Ethyl Acetate.[1][3]
NO Neutralization: Do not attempt to neutralize organic solvents; this can cause precipitation or dangerous heat generation.
Segregation: Pour into the "Halogenated Organic Solvent Waste" carboy.
Critical: Do not pour into "Non-Halogenated" containers. The iodine content makes the entire container "Halogenated," significantly increasing disposal costs for the facility.[1][3]
Regulatory Compliance & Classification
RCRA (USA): While 2-(Carboxymethyl)-5-iodobenzoic acid is not explicitly P- or U-listed, it falls under the "Characteristic" waste definitions if it exhibits toxicity or is mixed with listed solvents.[1][3]
Waste Code: Generally classified under D002 (Corrosive) if pH < 2, or mixed with F-listed halogenated solvents.[1][3]
European Waste Catalogue (EWC): Likely 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).[1]
Emergency Response
Spill (Solid): Dampen slightly to prevent dust. Sweep up and place in a waste container. Ventilate the area.[2]
Spill (Liquid): Absorb with vermiculite or sand. If the liquid is yellow/brown (iodine release), cover with solid sodium thiosulfate before sweeping.[1][3]
Exposure:
Skin: Wash with soap and water for 15 minutes. If yellow staining occurs (iodine), wash with a dilute thiosulfate solution.[1][3]
Eyes: Rinse immediately for 15 minutes. Seek medical attention.
References
Fisher Scientific. (2025).[5][6][7] Safety Data Sheet: 5-Iodohomophthalic acid / 2-(Carboxymethyl)-5-iodobenzoic acid. Retrieved from [1]
BenchChem. (2025). Navigating the Disposal of Iodine Waste: A Comprehensive Guide. Retrieved from [1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]
University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [1]
ResearchGate. (2008). Synthesis of 5-iodohomophthalic acid derivatives (Table 1). J. Med. Chem. Retrieved from
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Carboxymethyl)-5-iodobenzoic Acid
The primary hazards associated with analogous compounds include skin irritation, serious eye damage, and respiratory tract irritation.[1][2][3][4] Ingestion may also be harmful.[2][5] Therefore, the selection and use of...
Author: BenchChem Technical Support Team. Date: March 2026
The primary hazards associated with analogous compounds include skin irritation, serious eye damage, and respiratory tract irritation.[1][2][3][4] Ingestion may also be harmful.[2][5] Therefore, the selection and use of appropriate PPE are not merely procedural; they are a critical line of defense against these potential exposures.
Core Principles of Safe Handling
Before detailing specific PPE, it's crucial to establish the foundational principles of safe laboratory practice when working with this and similar chemical compounds:
Engineering Controls as the First Line of Defense: All operations involving the handling of solid 2-(Carboxymethyl)-5-iodobenzoic acid or its solutions should be conducted within a certified chemical fume hood.[6][7] This minimizes the inhalation of dust or aerosols, which is a primary route of exposure.
Situational Awareness: The level of PPE required may vary based on the specific procedure being performed (e.g., weighing a solid versus transferring a solution). A risk assessment should be conducted for each step of the experimental workflow.
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][8][9] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][5][9][10]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling 2-(Carboxymethyl)-5-iodobenzoic acid.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical splash goggles that meet ANSI Z87.1 standards.[7][11] A face shield worn over goggles is required when there is a significant risk of splashing.[6][7][11]
Protects against airborne particles and splashes that can cause serious eye irritation or damage.[1][2][3][12]
Skin Protection
- Gloves: Chemical-resistant, disposable nitrile gloves are suitable for incidental contact. For prolonged contact, consider thicker gloves and consult the manufacturer's chemical resistance guide.[7][13] - Lab Coat: A standard, long-sleeved laboratory coat. - Clothing: Long pants and closed-toe shoes are mandatory.[7][13]
Prevents skin contact, which can cause irritation.[1][2][3][5][12] A lab coat protects personal clothing from contamination.[6]
Respiratory Protection
All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[6]
Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1][2][12] A chemical fume hood is the preferred engineering control.
Operational Plan: A Step-by-Step Guide
1. Preparation and Area Setup:
Ensure a certified chemical fume hood is operational.
Cover the work surface with disposable absorbent bench paper.[7]
Assemble all necessary equipment and reagents.
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[10][14]
Put on the lab coat, ensuring it is fully buttoned.
Don chemical splash goggles.
Wash and dry hands, then don the appropriate chemical-resistant gloves, ensuring they extend over the cuffs of the lab coat.
3. Handling the Chemical:
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.[7][8] Use a spatula for transfers and avoid creating dust clouds.
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. Keep the container opening pointed away from your face.
4. Post-Handling Procedures:
Securely cap all containers of 2-(Carboxymethyl)-5-iodobenzoic acid and its solutions.
Decontaminate the work area and any equipment used.
5. Doffing PPE:
Remove gloves using the proper technique to avoid skin contact with the outer surface.[15]
Remove the lab coat.
Remove eye protection.
Wash hands thoroughly with soap and water.
The following diagram illustrates the safe handling workflow:
Caption: Workflow for handling 2-(Carboxymethyl)-5-iodobenzoic acid.
Disposal Plan
Proper disposal of 2-(Carboxymethyl)-5-iodobenzoic acid and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection: All solid waste (e.g., excess reagent, contaminated paper towels, gloves) should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[13][15]
Solution Waste: Unused solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container.[13] Do not pour this chemical down the drain.[15]
Disposal Protocol: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[12][15]
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle 2-(Carboxymethyl)-5-iodobenzoic acid with a high degree of safety, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26). SDS Manager.
SAFETY DATA SHEET - Spectrum Chemical. (2019, April 4). Spectrum Chemical.
SAFETY DATA SHEET - 19. (n.d.). Fisher Scientific.
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
Benzoic-Acid_2024-06-27.docx. (n.d.).
Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxyl
SAFETY DATA SHEET - ThermoFisher. (2025, September 6). Thermo Fisher Scientific.
2-IODO BENZOIC ACID MATERIAL SAFETY D
SAFETY DATA SHEET - National Institute of Standards and Technology. (2015, December 1). NIST.
SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS.